Dipentyl tartrate
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Overview
Description
Dipentyl (R(R*,R*))-tartrate is an organic compound that belongs to the class of tartrate esters. It is a chiral molecule, meaning it has non-superimposable mirror images. This compound is often used in various chemical reactions and has applications in different fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dipentyl (R(R*,R*))-tartrate can be synthesized through the esterification of tartaric acid with pentanol. The reaction typically involves the use of a catalyst such as sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of dipentyl (R(R*,R*))-tartrate involves large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Industrial production may also involve the use of continuous reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
Dipentyl (R(R*,R*))-tartrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidation can lead to the formation of carboxylic acids or aldehydes.
Reduction: Reduction typically yields alcohols.
Substitution: Substitution reactions can produce a variety of esters or amides depending on the nucleophile used.
Scientific Research Applications
Dipentyl (R(R*,R*))-tartrate has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in studies involving enzyme catalysis and stereochemistry.
Industry: Dipentyl (R(R*,R*))-tartrate is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of dipentyl (R(R*,R*))-tartrate involves its interaction with specific molecular targets. The compound can act as a chiral ligand, binding to enzymes or receptors and influencing their activity. The pathways involved depend on the specific application and the molecular targets being studied.
Comparison with Similar Compounds
Similar Compounds
- Diethyl tartrate
- Dimethyl tartrate
- Dibutyl tartrate
Comparison
Dipentyl (R(R*,R*))-tartrate is unique due to its longer alkyl chains compared to diethyl or dimethyl tartrate. This difference in alkyl chain length can influence the compound’s solubility, reactivity, and interactions with other molecules. The chiral nature of dipentyl (R(R*,R*))-tartrate also makes it particularly useful in applications requiring enantioselectivity.
Properties
CAS No. |
71501-09-2 |
---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
dipentyl (2R,3R)-2,3-dihydroxybutanedioate |
InChI |
InChI=1S/C14H26O6/c1-3-5-7-9-19-13(17)11(15)12(16)14(18)20-10-8-6-4-2/h11-12,15-16H,3-10H2,1-2H3/t11-,12-/m1/s1 |
InChI Key |
CHNUEARJLWZWOD-VXGBXAGGSA-N |
Isomeric SMILES |
CCCCCOC(=O)[C@@H]([C@H](C(=O)OCCCCC)O)O |
Canonical SMILES |
CCCCCOC(=O)C(C(C(=O)OCCCCC)O)O |
Origin of Product |
United States |
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